Methyl 6-methoxy-5-(trifluoromethyl)picolinate
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Overview
Description
Methyl 6-methoxy-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . It is a derivative of picolinic acid, featuring a methoxy group and a trifluoromethyl group attached to the pyridine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-5-(trifluoromethyl)picolinate typically involves the esterification of the corresponding picolinic acid derivative. One common method is the reaction of 6-methoxy-5-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-methoxy-5-(trifluoromethyl)picolinic acid.
Reduction: Formation of 6-methoxy-5-(trifluoromethyl)picolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methoxy-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)picolinate
- Methyl 6-chloro-5-(trifluoromethyl)picolinate
- Methyl 3-fluoro-5-(trifluoromethyl)picolinate
Uniqueness
Methyl 6-methoxy-5-(trifluoromethyl)picolinate is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H8F3NO3 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
methyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-15-7-5(9(10,11)12)3-4-6(13-7)8(14)16-2/h3-4H,1-2H3 |
InChI Key |
OFRQERDJWDQZAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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